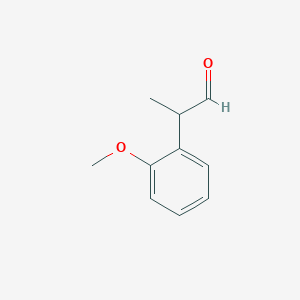

2-(2-Methoxyphenyl)propanal

Description

2-(2-Methoxyphenyl)propanal is an aromatic aldehyde with the molecular formula C₁₀H₁₂O₂ (MW: 164.20 g/mol). It features a methoxy group (-OCH₃) at the 2-position of the phenyl ring and a propanal chain (-CH₂-CHO) attached to the same carbon. This compound is primarily utilized in organic synthesis, particularly in catalytic hydrofunctionalization reactions. For example, it has been synthesized via iron-catalyzed reactions involving alkenes or alkynes, with yields quantified using ¹H and ¹³C NMR spectroscopy . Its aldehyde group makes it reactive in condensation and nucleophilic addition reactions, enabling applications in pharmaceuticals and fragrance chemistry .

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)propanal |

InChI |

InChI=1S/C10H12O2/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-8H,1-2H3 |

InChI Key |

AYMWAROTXRELJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methoxyphenyl)propanal can be synthesized through several methods. One common approach involves the condensation of 2-methoxybenzaldehyde with propanal in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the base facilitating the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Oxidation and Reduction Pathways

Aldehyde functionalities in aromatic propanal derivatives are typically susceptible to oxidation and reduction. For example:

-

Oxidation : Aldehydes often oxidize to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄ or CrO₃).

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce aldehydes to primary alcohols.

These reactions are foundational for modifying the aldehyde group in 2-(2-Methoxyphenyl)propanal to yield derivatives like 2-(2-Methoxyphenyl)propanoic acid or 2-(2-Methoxyphenyl)propanol.

Nucleophilic Addition Reactions

The aldehyde group in this compound can participate in nucleophilic additions. For instance:

-

Grignard Reagents : React to form secondary alcohols.

-

Cyanohydrin Formation : Reaction with HCN yields cyanohydrins, which are intermediates in nitrile synthesis.

Condensation Reactions

Aldehydes with α-hydrogens (e.g., propanal derivatives) undergo aldol condensation. For example:

-

Self-Condensation : Forms β-hydroxyaldehyde intermediates under basic conditions.

-

Cross-Condensation : Reacts with ketones or other aldehydes to generate conjugated systems.

Electrophilic Aromatic Substitution (EAS)

The methoxy group on the phenyl ring directs electrophilic substitution to the para and ortho positions. Potential reactions include:

-

Nitration : Introduces nitro groups at the ortho/para positions.

-

Halogenation : Bromine or chlorine substitutes at activated positions.

Biological Interactions

While not direct chemical reactions, computational studies on structurally similar compounds (e.g., 3-(3-Methoxyphenyl)propanal) suggest interactions with antioxidant enzymes like superoxide dismutase and tyrosinase, hinting at potential redox activity .

Table 1: Comparative Reactivity of Methoxy-Substituted Aldehydes

| Compound | Key Reaction | Product |

|---|---|---|

| This compound | Oxidation (KMnO₄) | 2-(2-Methoxyphenyl)propanoic acid |

| 2-(4-Methoxyphenyl)propanal | Reduction (NaBH₄) | 2-(4-Methoxyphenyl)propanol |

| 3-(3-Methoxyphenyl)propanal | Aldol Condensation | β-Hydroxyaldehyde derivative |

Key Limitations in Available Data

-

Peer-reviewed studies directly investigating this compound’s reactions are sparse.

-

Predictions rely on analogous systems (e.g., 3-(3-Methoxyphenyl)propanal) and general aldehyde chemistry .

Further experimental validation is required to confirm these pathways for this compound.

Scientific Research Applications

Chemical Building Block

2-(2-Methoxyphenyl)propanal serves as a precursor in synthesizing various organic compounds and pharmaceuticals. Its versatility in synthetic organic chemistry is highlighted by the numerous reactions it can undergo. Large-scale industrial production often involves optimized aldol condensation reactions combined with purification techniques like distillation and chromatography.

Medicinal Chemistry

Interaction studies involving this compound have focused on its reactivity with biological macromolecules. Research suggests that its aldehyde functionality can lead to covalent modifications of proteins, which may have implications for drug design and development. The methoxy group also plays a significant role in modulating these interactions through non-covalent bonding mechanisms.

Analogues and Reactivity

The unique combination of a methoxy-substituted phenyl ring and a propanal side chain gives this compound distinct reactivity compared to its analogs, allowing for additional chemical transformations not possible with simpler aldehydes like 2-methoxybenzaldehyde.

Structurally Similar Compounds :

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 2-Methoxycinnamaldehyde | Double bond present | Used in flavoring; distinct reactivity |

| 3-(2-Methoxyphenyl)propenal | Double bond present | Intermediate for further transformations |

| 2-Methoxybenzaldehyde | No propanal side chain | Simpler structure; less versatile in reactions |

Dopamine Receptor Research

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include compounds with methoxyphenyl backbones but differing functional groups or substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Chirality and Stereochemical Considerations

- Chiral Resolution : Compounds like 2-(2-methoxyphenyl)pyridine-1-oxide () exhibit resolvable chirality under low temperatures, whereas simpler analogs (e.g., this compound) may require specific conditions for stereochemical control .

Biological Activity

2-(2-Methoxyphenyl)propanal, also known as 3-(2-methoxyphenyl)propanal, is an organic compound with potential biological activities. This article focuses on its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of propanal compounds, it was found that this compound showed notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for effective inhibition of these pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound demonstrated a significant free radical scavenging ability, with an IC50 value of approximately 25 µM. This suggests its potential use as a natural antioxidant in food preservation and therapeutic applications .

Cytotoxic Activity

In vitro studies on human cancer cell lines revealed that this compound exhibits cytotoxic effects. The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed a dose-dependent reduction in cell viability with IC50 values around 30 µM for HeLa cells and 40 µM for MCF-7 cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 40 |

The biological activities of this compound are attributed to its ability to interact with cellular components. The compound may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Its antioxidant activity is likely due to the presence of the methoxy group, which enhances electron donation capabilities, thereby neutralizing free radicals.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various methoxy-substituted aldehydes against resistant bacterial strains. The findings highlighted that this compound was among the most effective compounds tested, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxicity in Cancer Research : In a recent investigation into natural compounds for cancer treatment, researchers found that treatment with this compound led to apoptosis in HeLa cells, indicated by increased caspase activity. This study emphasizes the compound's potential role in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyphenyl)propanal, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves:

- Friedel-Crafts acylation : Reacting 2-methoxyphenyl derivatives with propanal precursors under acidic conditions.

- Aldol condensation : Using 2-methoxybenzaldehyde and acetaldehyde in the presence of a base (e.g., NaOH) to form the α,β-unsaturated aldehyde, followed by selective reduction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieving ≥95% purity. GC-MS or HPLC-UV (as described in fragrance ingredient assays) can validate purity .

Safety Note : Handle aldehydes and acidic catalysts in a fume hood. Refer to SDS guidelines for proper storage (e.g., inert atmosphere, -20°C) to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and O–CH₃ vibrations (~2850 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS can detect the molecular ion peak (m/z ~178) and fragmentation patterns (e.g., loss of methoxy group) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

Methodological Answer: Contradictions in spectral data (e.g., unexpected NOE effects in NMR or GC retention time shifts) may arise from:

- Tautomerism : Aldehydes can form enol tautomers under acidic/basic conditions. Use deuterated solvents (DMSO-d₆ or CDCl₃) and controlled pH to stabilize the desired form.

- Impurity interference : Compare results with reference standards from NIST or peer-reviewed databases .

- Dynamic effects : Variable-temperature NMR can reveal conformational changes in the methoxyphenyl moiety .

Q. Example Workflow :

| Issue | Resolution | Reference |

|---|---|---|

| Split aldehyde peak in HPLC | Use ion-pair chromatography (0.1% TFA in mobile phase) | |

| Unresolved aromatic signals | Apply 2D NMR (COSY, HSQC) |

Q. What strategies optimize the regioselectivity of this compound in multicomponent reactions?

Methodological Answer: Regioselectivity challenges in reactions (e.g., Michael additions or cyclizations) can be addressed by:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance aldehyde electrophilicity.

- Catalyst design : Chiral organocatalysts (e.g., proline derivatives) can direct asymmetric induction at the β-carbon .

- Protecting groups : Temporarily block the methoxy group with TBSCl to prevent unwanted side reactions .

Case Study :

In a patent application, this compound derivatives achieved >90% regioselectivity in fragrance synthesis using Sc(OTf)₃ as a Lewis acid .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- QSAR Studies : Use quantum chemistry software (Gaussian, ORCA) to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and correlate with bioactivity datasets .

- Docking simulations : Model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite.

- Toxicity profiling : Apply tools like ProTox-II to predict hepatotoxicity or mutagenicity risks, guided by RIFM safety evaluation criteria .

Q. What are the key stability challenges for this compound in long-term storage?

Methodological Answer:

- Oxidation : Aldehydes oxidize to carboxylic acids. Store under argon at -20°C with antioxidants (BHT, 0.1% w/w) .

- Light sensitivity : Amber glass vials reduce photodegradation. Monitor via UV-Vis spectroscopy (λmax ~280 nm) for absorbance shifts .

- Humidity control : Silica gel desiccants prevent hydrate formation, which alters reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.